Milbemectin - 122666-95-9

Milbemectin

Catalog Number: EVT-10897261
CAS Number: 122666-95-9
Molecular Formula: C31H44O7
Molecular Weight: 528.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Milbemycin A3 is a milbemycin.
Milbemycin A3 is a natural product found in Streptomyces bingchenggensis, Streptomyces avermitilis, and Streptomyces milbemycinicus with data available.
Overview

Milbemectin is a macrocyclic lactone compound derived from the fermentation products of the bacterium Streptomyces hygroscopicus. It belongs to the avermectin class of compounds, which are known for their insecticidal and acaricidal properties. Milbemectin is primarily composed of two active components, milbemycin A3 and milbemycin A4, which exhibit significant efficacy against a variety of pests, making it a valuable agent in agricultural practices.

Source

Milbemectin is produced by the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus. The biosynthesis involves a complex pathway that includes polyketide synthases and tailoring enzymes that modify the polyketide backbone to yield the final milbemycin products .

Classification

Milbemectin is classified as an insecticide and acaricide. It is recognized for its low toxicity to mammals and its effectiveness against a broad spectrum of agricultural pests, including mites and insects. According to toxicological assessments, milbemectin is categorized as a second-class hazard based on acute inhalation toxicity .

Synthesis Analysis

Methods

The synthesis of milbemectin involves both natural fermentation processes and synthetic modifications. The primary method for producing milbemycin involves culturing Streptomyces hygroscopicus under specific conditions that promote the expression of its biosynthetic gene cluster responsible for milbemycin production.

Technical Details

  1. Fermentation: The production begins with the inoculation of Streptomyces hygroscopicus in a suitable growth medium. Optimal conditions such as temperature, pH, and nutrient availability are crucial for maximizing yield.
  2. Extraction and Purification: After fermentation, milbemycin is extracted using organic solvents followed by purification techniques like chromatography to isolate the desired compounds (milbemycin A3 and A4) from other metabolites .
Molecular Structure Analysis

Structure

Milbemectin consists of a complex structure characterized by a macrocyclic lactone ring. The molecular formula for milbemycin A3 is C27H43O6C_{27}H_{43}O_6 and for milbemycin A4 is C27H43O6C_{27}H_{43}O_6 as well, differing only in the configuration at one stereocenter.

Data

  • Molecular Weight: Approximately 465.63 g/mol for both A3 and A4.
  • Functional Groups: The structure features multiple hydroxyl groups, an ester group, and a lactone ring, contributing to its biological activity.
Chemical Reactions Analysis

Reactions

Milbemectin undergoes various chemical reactions during its biosynthesis and when interacting with biological systems. Key reactions include:

  1. Polyketide Synthesis: The initial formation of the polyketide backbone through the condensation of malonyl-CoA units.
  2. Tailoring Reactions: Enzymatic modifications such as methylation and reduction catalyzed by specific enzymes (e.g., MilD and MilF) lead to the formation of the final structure .

Technical Details

  • Enzymatic Pathway: The biosynthetic pathway includes several key enzymes that facilitate the conversion of precursors into milbemycin through a series of condensation, reduction, and modification steps.
Mechanism of Action

Process

Milbemectin exerts its insecticidal effects primarily through interference with neural transmission in target pests. It binds selectively to glutamate-gated chloride channels (GluCl), leading to hyperpolarization of the neuronal membrane.

Data

  • Target Sites: The binding affinity to GluCl channels results in paralysis and death in susceptible insects.
  • Efficacy: Milbemectin has shown effective control against various pests at low concentrations due to its potent mechanism of action .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Milbemectin typically appears as a white or off-white solid.
  • Solubility: It is soluble in organic solvents like methanol and acetonitrile but has limited solubility in water.

Chemical Properties

  • Stability: Milbemectin is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Toxicity Profile: It has been assessed for acute toxicity in various animal models, showing low toxicity levels compared to conventional pesticides .
Applications

Scientific Uses

Milbemectin is primarily utilized in agriculture as an effective insecticide and acaricide. Its applications include:

  • Crop Protection: Used against a wide range of agricultural pests including aphids, spider mites, and whiteflies.
  • Veterinary Medicine: Employed in treatments for parasitic infections in livestock due to its safety profile for non-target species .
  • Research Applications: Studied for its potential use in developing new pest control strategies due to its unique mechanism of action.
Biosynthesis and Microbial Production of Milbemectin

Genetic and Enzymatic Pathways in Milbemycin A3/A4 Synthesis

The milbemycin biosynthetic gene cluster (mil) spans approximately 80 kb and encodes modular polyketide synthases (PKSs), tailoring enzymes, transporters, and regulatory proteins. In Streptomyces hygroscopicus subsp. aureolacrimosus, the cluster comprises four giant PKS genes (milA1–milA4), organized as discrete operons rather than contiguous units [5] [6]. Each PKS polypeptide harbors multiple catalytic domains responsible for stepwise assembly of the macrolactone backbone:

  • Starter Unit Selection: The loading module’s acyltransferase (AT) domain selects acetyl-CoA (for milbemycin A3) or propionyl-CoA (for milbemycin A4), dictating the C-25 methyl or ethyl substituent [5] [10].
  • Chain Extension: Twelve extension modules incorporate seven malonyl-CoA and five methylmalonyl-CoA extender units. Critical differences from avermectin PKS include a functional dehydratase (DH) and enoylreductase (ER) in module 2, yielding a saturated C22–C23 bond [1] [5].
  • Termination and Cyclization: The terminal thioesterase (TE) domain releases the linear chain and catalyzes macrolactonization.

Post-PKS tailoring enzymes modify the nascent polyketide:

  • MilF: A C5-ketoreductase reduces the C5 keto group to a hydroxyl, essential for milbemycin A3/A4 bioactivity [2] [6].
  • MilD: A C5-O-methyltransferase converts milbemycins A3/A4 to their B counterparts (e.g., B2, B3), typically inactivated in industrial strains to maximize A3/A4 accumulation [1] [5].
  • Oxidase(s): Introduce the C5-C6 olefin, a hallmark of milbemycins [6].

Regulation is orchestrated by the LAL-family transcriptional activator MilR, which binds ATP via Walker A/B motifs and activates milA4-E and milF promoters. Disruption of milR abolishes milbemycin production, while its overexpression enhances titers by 38% [2].

Fermentation Optimization for Enhanced Milbemectin Yield

Fermentation remains the primary method for milbemectin production, with titers heavily dependent on precursor availability and metabolic flux. Streptomyces bingchenggensis strain BC04—engineered via classical mutagenesis—initially achieved ~1,000 mg/L of milbemycin A3/A4. However, the component ratio (A4:A3 = 9:1) exceeded the industrially optimal range (2.3:1 to 4:1) required for maximal bioactivity [3]. Key metabolic engineering strategies include:

  • Precursor Pathway Reconstruction:
  • Malonyl-CoA Augmentation: Overexpression of acetyl-CoA carboxylase (ACC) subunits (accA2, accB, accE) increased malonyl-CoA pools, elevating total milbemycin yield by 15–20% [3].
  • Propionyl-CoA Fine-Tuning: Temporal expression of propionyl-CoA synthase (pcs) and propionyl-CoA carboxylase (pcc) using stage-specific promoters optimized the A4:A3 ratio. Knock-in of pcs and pcc under the milR promoter adjusted intracellular propionyl-CoA levels, achieving a 3.3:1 A4:A3 ratio [3].

  • Carbon/Nitrogen Source Manipulation: Glucose-fed batch fermentations suppress milbemycin synthesis via carbon catabolite repression. Substitution with glycerol or oat flour mitigates this effect. Nitrogen sources like soy peptone enhance biomass without repressing mil genes [6].

Table 2: Metabolic Engineering Strategies for Milbemycin Overproduction

ApproachGenetic ModificationOutcomeTiter (mg/L)
Precursor EngineeringaccA2-accB-accE overexpression18% yield increase2,450
Temporal pcs/pcc ExpressionPmilR::pcs-pcc integrated at ΦBT1 attBA4:A3 = 3.3:1; 39.5% total yield increase3,418
Regulatory Gene OverexpressionExtra milR copy under native promoter38% yield increase~1,400
Combinatorial BiosynthesismilA1/milA3 in S. avermitilis SA-01377 mg/L in 5-L fermenter377
  • Bioprocess Engineering: In 5-L fermenters, pH maintenance at 6.8–7.2, dissolved oxygen >30%, and fed-batch supplementation with methylmalonyl-CoA precursors (valine, isoleucine) boosted titers to 3,418 mg/L in engineered Streptomyces bingchenggensis [3]. Streptomyces avermitilis SA-01 engineered with milA1 and milA3 produced 377 mg/L of milbemycin A3/A4, demonstrating the potential of heterologous production in high-yield hosts [1] [5].

Comparative Analysis of Milbemectin and Avermectin Biosynthesis

Milbemectin (milbemycin A3/A4) and avermectin B1a share a 16-membered macrolactone core but exhibit critical structural and biosynthetic differences:

  • Starter and Extender Units:
  • Milbemycins use acetyl-CoA/propionyl-CoA starters, yielding C25 methyl/ethyl groups. Avermectins employ 2-methylbutyryl-CoA/isobutyryl-CoA, forming C25 isopropyl/isobutyl chains [1] [5].
  • Both utilize methylmalonyl-CoA for C2 methyl branches, but module-specific domain activities alter reduction patterns.

  • PKS Domain Architecture:

  • Module 2: Milbemycin PKS contains active DH and ER domains, saturating C22–C23. Avermectin PKS lacks DH activity, permitting AveC-mediated spiroketal formation [5] [6].
  • Module 7: Avermectin’s inactive DH domain allows C13 glycosylation (disaccharide attachment). Milbemycin’s functional DH/ER yields a saturated chain without glycosylation [1] [5].

  • Post-PKS Modifications:

  • Avermectin requires glycosyltransferases (e.g., AveBI/BII) for oleandrose attachment, absent in milbemycin pathways [5].
  • Milbemycin’s C5 hydroxyl remains unmodified, whereas avermectin undergoes C5 O-methylation via AveD homologs. Disruption of aveD in Streptomyces avermitilis milbemycin producers shifted output from milbemycins B/G to A3/A4 [1].

  • Regulatory Networks:

  • AveR (avermectin regulator) and MilR are both LAL-family activators but regulate divergent gene sets. AveR controls the entire ave PKS operon, whereas MilR directly activates only milA4-E and milF [2] [6].

These differences underscore why milbemycins lack sugar moieties and C22–C23 unsaturation, contributing to their lower mammalian toxicity and efficacy against avermectin-resistant parasites [4] [10].

Properties

CAS Number

122666-95-9

Product Name

Milbemectin

IUPAC Name

21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C31H44O7

Molecular Weight

528.7 g/mol

InChI

InChI=1S/C31H44O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-28,32,34H,10-13,15-17H2,1-5H3

InChI Key

ZLBGSRMUSVULIE-UHFFFAOYSA-N

Solubility

Milbemycin A3: In methanol 64.8, ethanol 41.9, acetone 66.1, n-hexane 1.4, benzene 143.1, ethyl acetate 69.5 (all in g/L, 20 °C). Milbemycin A4: In methanol 458.8, ethanol 234.0, acetone 365.3, n-hexane 6.5, benzene 524.2, ethyl acetate 320.4 (all in g/L, 20 °C).
Milbemycin A3: In water 0.88 ppm (20 °C). Milbemycin A4: In water 7.2 ppm (20 °C)

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O[C@@H]1C

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